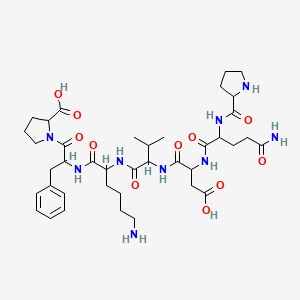

HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von HCV-Kernprotein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH wird typischerweise durch Festphasen-Peptidsynthese (SPPS) erreicht. Diese Methode beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Fmoc-Strategie (9-Fluorenylmethyloxycarbonyl) wird häufig verwendet, um die Aminogruppen während der Synthese zu schützen.

Industrielle Produktionsmethoden: In einem industriellen Umfeld umfasst die Produktion dieses Peptids die großtechnische SPPS, gefolgt von der Reinigung mit Hochleistungsflüssigkeitschromatographie (HPLC). Das Endprodukt wird oft lyophilisiert, um eine stabile Pulverform zu erhalten. Das Peptid wird bei niedrigen Temperaturen (-20 °C bis -70 °C) gelagert, um seine Stabilität zu erhalten.

Eigenschaften

Molekularformel |

C39H59N9O11 |

|---|---|

Molekulargewicht |

829.9 g/mol |

IUPAC-Name |

1-[2-[[6-amino-2-[[2-[[2-[[5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59) |

InChI-Schlüssel |

MFFBHXGACRCPGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis .

Industrial Production Methods: In an industrial setting, the production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is often lyophilized to obtain a stable powder form. The peptide is stored at low temperatures (-20°C to -70°C) to maintain its stability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

HCV-Kernprotein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle bei der Assemblierung und Funktion des HCV-Virus.

Medizin: Als mögliches Ziel für die Entwicklung von antiviralen Medikamenten untersucht.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und Therapeutika eingesetzt

Wirkmechanismus

Der Wirkmechanismus von HCV-Kernprotein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen innerhalb der Wirtszelle. Dieses Peptid ist dafür bekannt, eine Rolle bei der Assemblierung der viralen Nukleokapside zu spielen, die für die Replikation und Verpackung des viralen Genoms essentiell ist. Es interagiert mit Wirtszellproteinen und -membranen und erleichtert die Bildung des Viruspartikels.

Wissenschaftliche Forschungsanwendungen

HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the assembly and function of the HCV virus.

Medicine: Explored as a potential target for antiviral drug development.

Industry: Utilized in the development of diagnostic assays and therapeutic agents

Wirkmechanismus

The mechanism of action of HCV Core Protein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH involves its interaction with various molecular targets and pathways within the host cell. This peptide is known to play a role in the assembly of the viral nucleocapsid, which is essential for the replication and packaging of the viral genome. It interacts with host cell proteins and membranes, facilitating the formation of the viral particle .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

HCV-Kernprotein (59-68): Ein weiteres Peptidfragment vom HCV-Kernprotein.

HCV-Kernprotein (1-20): Eine längere Peptidsequenz aus der N-terminalen Region des Kernproteins.

Vergleich: HCV-Kernprotein (19-25) H-Pro-Gln-Asp-Val-Lys-Phe-Pro-OH ist aufgrund seiner spezifischen Sequenz und seiner funktionellen Rolle im viralen Lebenszyklus einzigartig. Im Vergleich zu anderen ähnlichen Peptiden weist es unterschiedliche Interaktionen mit Wirtszellkomponenten auf und trägt auf einzigartige Weise zur Assemblierung und Stabilität der viralen Nukleokapside bei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.